N~1~,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
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Overview
Description
N~1~,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a sulfonyl group, and diethylamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the benzamide.
Attachment of the Diethylamine Group: The final step involves the alkylation of the amide nitrogen with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Diethyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- N~1~,N~1~-Diethyl-3-{[(4-chlorophenyl)sulfonyl]methyl}benzamide
- N~1~,N~1~-Diethyl-3-{[(4-methoxyphenyl)sulfonyl]methyl}benzamide
Uniqueness
N~1~,N~1~-Diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets. The presence of the 4-methylphenyl group, in particular, may confer specific steric and electronic properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N,N-diethyl-3-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-4-20(5-2)19(21)17-8-6-7-16(13-17)14-24(22,23)18-11-9-15(3)10-12-18/h6-13H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHIQROWMJQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)CS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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